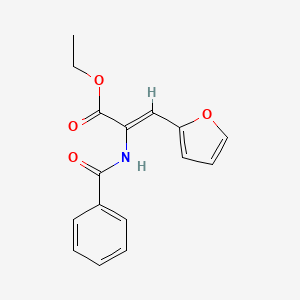
ethyl 2-(benzoylamino)-3-(2-furyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(benzoylamino)-3-(2-furyl)acrylate, also known as ethyl N-benzoyl-N-(2-furylmethyl)glycinate, is a chemical compound that belongs to the class of acrylates. It is widely used in scientific research due to its diverse applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of ethyl 2-(benzoylamino)-3-(2-furyl)acrylate 2-(benzoylamino)-3-(2-furyl)acrylate is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. The compound has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Ethyl 2-(benzoylamino)-3-(2-furyl)acrylate has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, the compound has been shown to possess antimicrobial and anti-inflammatory properties. It has also been found to exhibit neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 2-(benzoylamino)-3-(2-furyl)acrylate 2-(benzoylamino)-3-(2-furyl)acrylate in lab experiments is its broad range of biological activities. The compound has been found to exhibit potent anticancer, antimicrobial, and anti-inflammatory activity, making it a valuable tool for researchers in the field of medicinal chemistry. However, one limitation of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on ethyl 2-(benzoylamino)-3-(2-furyl)acrylate 2-(benzoylamino)-3-(2-furyl)acrylate. One area of interest is the development of novel derivatives of the compound with improved biological activity and pharmacological properties. Another area of interest is the investigation of the compound's mechanism of action, which could provide valuable insights into its potential therapeutic applications. Additionally, further research is needed to explore the compound's potential as a neuroprotective agent and to investigate its effects on cognitive function in humans.
Méthodes De Synthèse
The synthesis of ethyl 2-(benzoylamino)-3-(2-furyl)acrylate 2-(benzoylamino)-3-(2-furyl)acrylate involves the reaction of ethyl 2-(benzoylamino)-3-(2-furyl)acrylate acrylate with N-benzoyl-N-(2-furylmethyl 2-(benzoylamino)-3-(2-furyl)acrylate)glycine in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
Ethyl 2-(benzoylamino)-3-(2-furyl)acrylate has a broad range of scientific research applications, primarily in the field of medicinal chemistry. It is used as a starting material for the synthesis of various biologically active compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. The compound has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, colon, and lung cancer cells.
Propriétés
IUPAC Name |
ethyl (Z)-2-benzamido-3-(furan-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-2-20-16(19)14(11-13-9-6-10-21-13)17-15(18)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,18)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWKJCDDDGQFQR-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butyl[(2-hydroxyphenoxy)methyl]phosphinic acid](/img/structure/B5204288.png)
![5-methoxy-3-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B5204289.png)
![4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5204290.png)
![3,4-dimethoxy-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5204294.png)
![1-[2-(1-adamantyl)ethoxy]-3-(tert-butylamino)-2-propanol hydrochloride](/img/structure/B5204297.png)
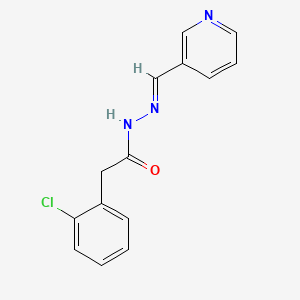
![2-chloro-6-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5204316.png)
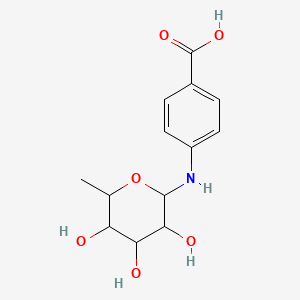
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-3-methyl-2-(4-methylphenyl)quinoline](/img/structure/B5204355.png)
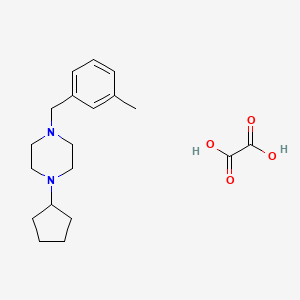
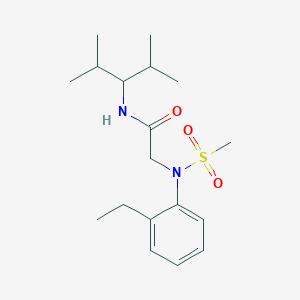
![4-(4-ethoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5204359.png)
![1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5204367.png)